2-Amino-2-(pyridin-4-yl)propanoicacidhydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with alanine in the presence of a reducing agent . The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the compound . The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and yield of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyridine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: Another alanine derivative with similar properties.
4-Aminopyridine: A simpler pyridine derivative with distinct biological activities.
2-Aminopyrimidine derivatives: Compounds with a similar amino group but different ring structures and properties.
The uniqueness of 2-Amino-2-(pyridin-4-yl)propanoic acid hydrochloride lies in its specific combination of the amino group and pyridine ring, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-amino-2-pyridin-4-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-8(9,7(11)12)6-2-4-10-5-3-6;/h2-5H,9H2,1H3,(H,11,12);1H |
InChI Key |
VHXWTYLQZGUTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)(C(=O)O)N.Cl |
Origin of Product |
United States |
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